1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as the reaction conditions and yield.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Central Nervous System Agents
Urea derivatives have been explored for their pharmacological activity, with specific compounds demonstrating anxiolytic and muscle-relaxant properties. This research underscores the potential of urea derivatives in developing new CNS agents, highlighting their importance in pharmacological studies (Rasmussen et al., 1978).
Metal Ion Binding and Coordination Chemistry
The synthesis of ligands capable of binding metal ions via nitrogen or sulfur donors adjacent to an anion-binding urea group has been reported. These findings demonstrate the utility of urea derivatives in creating complexes with metals, contributing to coordination chemistry and potentially to the development of new materials (Qureshi et al., 2009).
Cytokinin-like Activity and Plant Morphogenesis
Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are known to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This research area explores the agricultural and botanical applications of urea derivatives, offering insights into their role in plant biology and morphogenesis (Ricci & Bertoletti, 2009).
Synthesis and Chemical Properties
Research into the synthesis of urea derivatives reveals a variety of methods to create compounds with specific structural features. These studies contribute to the field of organic chemistry by providing new synthetic pathways and understanding the chemical properties of urea derivatives (Li & Chen, 2008).
Fluorescent Dyes and Labeling
Urea derivatives have been developed as fluorescent dyes, indicating their potential in biochemical labeling and imaging applications. This research highlights the versatility of urea derivatives in creating functional materials for scientific studies (Frath et al., 2012).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential applications of the compound and areas for future research.
Please consult a professional chemist or a relevant database for specific information on this compound.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-3-1-2-4-15(14)21-17(22)20-10-12-5-7-19-16(9-12)13-6-8-23-11-13/h1-9,11H,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATWZWDHTCECES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea |
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